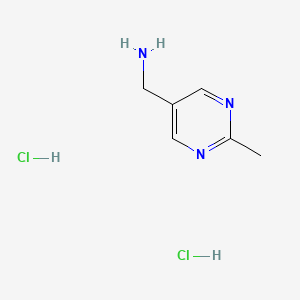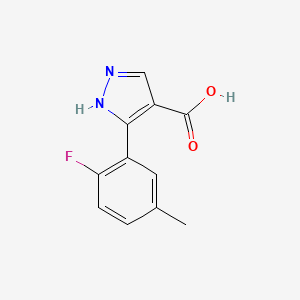![molecular formula C10H22N2O2 B6619277 tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate CAS No. 2350383-72-9](/img/structure/B6619277.png)
tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate (TBC) is an organic compound with a unique structure that has been used in various scientific applications. TBC has been studied extensively in recent years due to its unique properties and potential applications in various areas of research. In
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate is not fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. This means that it can accept electrons from other molecules, which can result in the formation of a new bond. This can lead to the formation of new molecules or the modification of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate are not fully understood. However, it has been shown to have anti-inflammatory and anti-microbial properties. In addition, it has been shown to have anti-cancer and anti-oxidant properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate has several advantages and limitations for laboratory experiments. One of the major advantages is its stability, which allows it to be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and can be used in a wide range of chemical reactions. However, one of the major limitations is its toxicity, which can be dangerous if not handled properly.
Direcciones Futuras
The potential future directions for research on tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate are numerous. One potential direction is the development of new synthesis methods for tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate. Another potential direction is the development of new applications for tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate, such as in the synthesis of pharmaceuticals, polymers, and dyes. In addition, further research into the biochemical and physiological effects of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate could lead to new therapeutic uses. Additionally, research into the mechanism of action of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate could lead to new insights into its biological activity. Finally, research into the environmental fate of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate could lead to new insights into its environmental impact.
Métodos De Síntesis
Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate can be synthesized by a variety of methods, including the Williamson ether synthesis, the reductive amination of aldehyde, and the reaction of a tert-butyl amine with a carboxylic acid. The Williamson ether synthesis is the most commonly used method for the synthesis of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate. This method involves the reaction of a tert-butyl alcohol with a carboxylic acid, followed by the addition of an amine. The reductive amination of aldehyde is another method for the synthesis of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate. This method involves the reaction of aldehyde with an amine, followed by the reduction of the aldehyde with a reducing agent. The reaction of tert-butyl amine with a carboxylic acid is the third method for the synthesis of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate. This method involves the reaction of a tert-butyl amine with a carboxylic acid, followed by the addition of an amine.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, polymers, and dyes. tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate has also been used in the synthesis of peptides, proteins, and nucleic acids. In addition, tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate has been used in the synthesis of catalysts, surfactants, and other organic compounds.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFSVDUGQNCSSD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)
![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)

![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)


![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)
![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)